

An In-depth Technical Guide to 1-(3-Acetylphenyl)-2-thiourea

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Compound of Interest

Compound Name: 1-(3-Acetylphenyl)-2-thiourea

Cat. No.: B1349329

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(3-Acetylphenyl)-2-thiourea**, a molecule of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, potential synthesis protocols, and putative biological activities, drawing from data on structurally related compounds.

Chemical Identity and Synonyms

The compound with the chemical structure **1-(3-Acetylphenyl)-2-thiourea** is identified by the following names and identifiers:

- IUPAC Name: 1-(3-acetylphenyl)thiourea
- Synonyms: N-(3-acetylphenyl)thiourea, **1-(3-Acetylphenyl)-2-thiourea**[\[1\]](#)
- CAS Number: 86801-04-9[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **1-(3-Acetylphenyl)-2-thiourea** is presented in the table below. This data is crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ OS	ChemScene[1]
Molecular Weight	194.25 g/mol	ChemScene[1]
Topological Polar Surface Area (TPSA)	55.12 Å ²	ChemScene[1]
logP	1.5447	ChemScene[1]
Hydrogen Bond Donors	2	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Rotatable Bonds	2	ChemScene[1]

Experimental Protocols

Synthesis of 1-(3-Acetylphenyl)-2-thiourea

While a specific protocol for the direct synthesis of **1-(3-Acetylphenyl)-2-thiourea** is not widely published, a general and effective method can be adapted from the synthesis of analogous N-acyl and N-aryl thioureas. The following protocol describes a plausible two-step, one-pot synthesis.

Materials:

- 3-Aminoacetophenone
- Acetyl chloride
- Ammonium thiocyanate
- Acetone (anhydrous)
- Hydrochloric acid (dilute)
- Distilled water
- Ethanol (for recrystallization)

Procedure:

- **Formation of Acetyl Isothiocyanate:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this stirred solution, add acetyl chloride (1.0 equivalent) dropwise at room temperature.
- **Reaction with 3-Aminoacetophenone:** After the addition of acetyl chloride is complete, add a solution of 3-aminoacetophenone (1.0 equivalent) in anhydrous acetone to the reaction mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate of **1-(3-Acetylphenyl)-2-thiourea** should form.
- **Purification:** Collect the crude product by vacuum filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
- **Characterization:** The identity and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy.

General Protocol for Biological Assays

Given the broad spectrum of biological activities reported for thiourea derivatives, a variety of in vitro assays can be employed to evaluate the potential of **1-(3-Acetylphenyl)-2-thiourea**.

These may include:

- **Antimicrobial Assays:** Broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
- **Anticancer Assays:** Cytotoxicity assays (e.g., MTT or SRB) against a range of human cancer cell lines to determine the IC_{50} values.

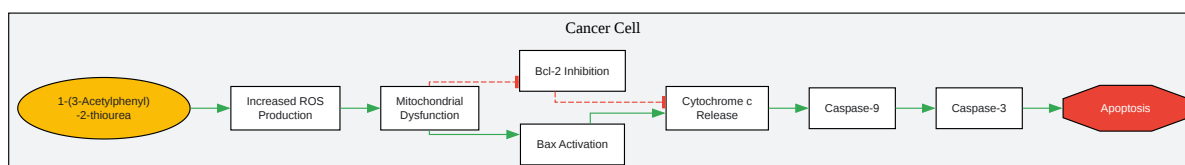
- Enzyme Inhibition Assays: Spectrophotometric assays to measure the inhibitory activity against specific enzymes, such as urease or kinases, which are known targets of some thiourea derivatives.

Putative Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of **1-(3-Acetylphenyl)-2-thiourea** is limited in publicly available literature. However, based on studies of structurally similar compounds, several putative mechanisms of action can be proposed.

Anticancer Activity

Thiourea derivatives have demonstrated potential as anticancer agents. A proposed mechanism for a related compound, N,N'-bis(3-acetylphenyl)thiourea, involves the induction of apoptosis through the activation of caspase pathways.

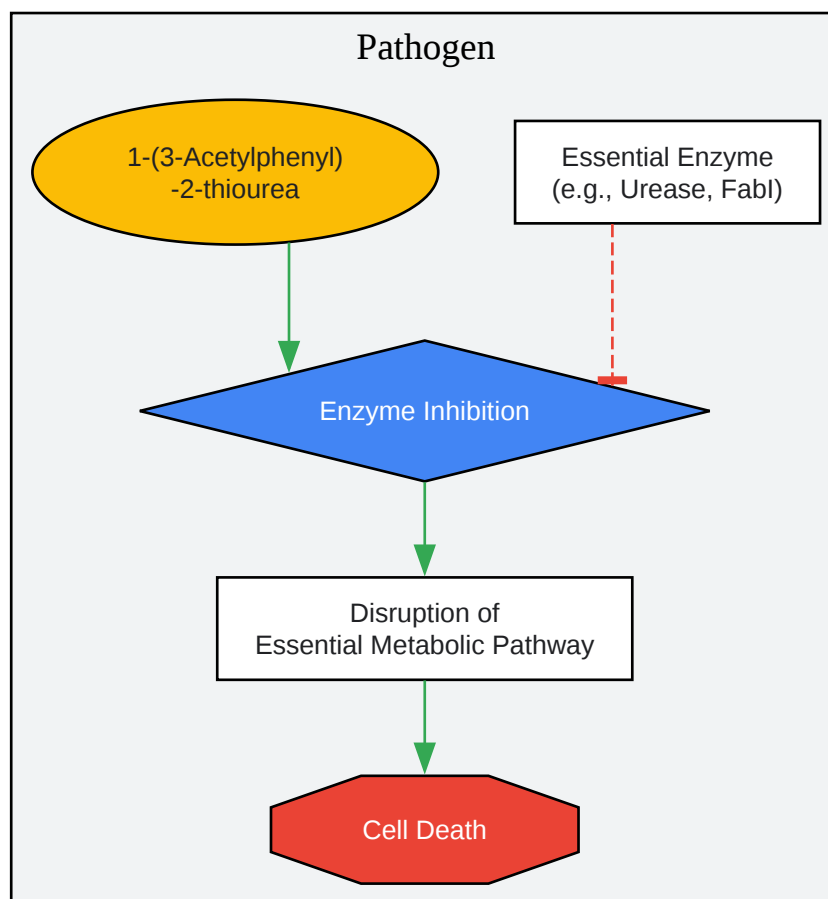


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Caption: Putative anticancer signaling pathway for **1-(3-Acetylphenyl)-2-thiourea**.

Antimicrobial Activity

The antimicrobial effects of thiourea derivatives are often attributed to the disruption of essential cellular processes in pathogens. A plausible mechanism involves the inhibition of key enzymes necessary for microbial survival.



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Caption: Proposed antimicrobial mechanism of action for **1-(3-Acetylphenyl)-2-thiourea**.

Data Summary

The following table summarizes the biological activity of some thiourea derivatives that are structurally related to **1-(3-Acetylphenyl)-2-thiourea**. This data provides a context for the potential efficacy of the title compound.

Compound Type	Target	Activity (IC ₅₀)	Reference
Diarylthiourea	MCF-7 (Breast Cancer)	338.33 ± 1.52 μM	BenchChem[2]
Bis-thiourea	MOLT-3 (Leukemia)	1.62 μM	BenchChem[2]
Bis-acyl-thiourea	Urease	1.55 ± 0.0288 μM	BenchChem[2]

Disclaimer: The signaling pathways and mechanisms of action described herein are putative and based on studies of structurally related compounds. Further experimental validation is required to confirm these activities for **1-(3-Acetylphenyl)-2-thiourea**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Acetylphenyl)-2-thiourea]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349329#1-3-acetylphenyl-2-thiourea-iupac-name-and-synonyms]

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